
3-Isobutoxyphenylboronic acid
Overview
Description
3-Isobutoxyphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with an isobutoxy group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyphenylboronic acid typically involves the reaction of 3-bromophenol with isobutyl bromide in the presence of a base to form 3-isobutoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds are the major products formed.
Oxidation: Phenolic compounds are typically produced.
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
IBPBA has been investigated for its potential in drug delivery systems, particularly for its ability to form covalent bonds with polyol compounds. This property allows it to be used in glucose-sensitive drug delivery systems. For instance, conjugates of IBPBA with chitosan have demonstrated the capability to release insulin in response to glucose levels, making them suitable for diabetes management .
1.2 Cancer Treatment
Research indicates that IBPBA can enhance the efficacy of chemotherapeutic agents. For example, nanoparticles decorated with IBPBA have shown improved tumor targeting and penetration compared to non-conjugated nanoparticles. This characteristic is crucial for effective chemotherapy, as it allows for higher concentrations of drugs at the tumor site while minimizing systemic exposure .
1.3 Antimicrobial Properties
IBPBA and its derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibacterial agents. The high affinity of phenylboronic acids towards polar molecules enables them to act as effective transmembrane carriers, selectively transporting therapeutic agents across cell membranes .
Synthetic Chemistry Applications
2.1 Suzuki-Miyaura Coupling Reactions
IBPBA is utilized as a key reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is fundamental for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and complex organic molecules . The presence of the boronic acid functional group allows for efficient coupling with aryl halides, facilitating the creation of diverse chemical structures.
2.2 Sensor Development
Due to its ability to bind selectively with carbohydrates, IBPBA can be employed in developing sensors for glucose detection and other saccharides. Its high affinity towards specific functional groups allows it to serve as a receptor in sensor applications, which is particularly relevant in diabetes monitoring technologies .
Case Studies
Mechanism of Action
The mechanism of action of 3-Isobutoxyphenylboronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use as enzyme inhibitors .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the isobutoxy group, making it less hydrophobic and potentially less selective in certain reactions.
4-Isobutoxyphenylboronic Acid: Similar structure but with the isobutoxy group at the para position, which can influence its reactivity and solubility.
2-Isobutoxyphenylboronic Acid: The isobutoxy group at the ortho position can lead to steric hindrance, affecting its reactivity.
Uniqueness: 3-Isobutoxyphenylboronic acid’s meta substitution provides a balance between reactivity and steric effects, making it a versatile reagent in organic synthesis .
Biological Activity
3-Isobutoxyphenylboronic acid (IBPBA) is a derivative of phenylboronic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IBPBA, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
IBPBA functions primarily as a Lewis acid , facilitating interactions with diols and sugars, which is pivotal in biological systems. This property allows it to form reversible covalent bonds with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.
Anticancer Activity
Recent studies have highlighted the potential of IBPBA in cancer therapy. For instance, research indicates that IBPBA-modified nanoparticles can selectively target cancer cells by exploiting the unique sugar-binding properties of boronic acids. These nanoparticles demonstrated significant efficacy in delivering therapeutic agents directly to tumor sites, enhancing the cytotoxic effects on cancer cells while minimizing damage to healthy tissues .
Case Study: Targeted Delivery Systems
A study conducted by Qiao Tang et al. demonstrated that phenylboronic acid-derived lipid nanoparticles, which included IBPBA, exhibited 300 times higher luciferase activity in cancer cells compared to non-cancerous cells. This targeted delivery system effectively inhibited cancer cell growth when delivering mRNA for the p53 gene, showcasing the potential of IBPBA in gene therapy applications .
Antibacterial and Antiviral Properties
IBPBA has also shown promise in antibacterial and antiviral applications. The compound's ability to interact with bacterial cell membranes and inhibit biofilm formation has been documented, suggesting its utility as a novel antimicrobial agent .
Table 1: Summary of Biological Activities of this compound
Recent Advances in Drug Delivery
Innovative drug delivery systems utilizing IBPBA have been developed, focusing on glucose-responsive mechanisms for insulin delivery. For example, a study by Won Jung Kim et al. reported a glucose-responsive insulin release system using polyhedral oligosilsesquioxane modified with 3-aminophenylboronic acid, achieving a high insulin entrapment efficiency of 73.2% . This demonstrates IBPBA's versatility in creating responsive drug delivery systems.
Properties
IUPAC Name |
[3-(2-methylpropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOSYEUNKIDTBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584582 | |
Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-21-7 | |
Record name | B-[3-(2-Methylpropoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849052-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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